3-phenyl-3,4-dihydroquinolin-2(1H)-one - 1022-66-8

3-phenyl-3,4-dihydroquinolin-2(1H)-one

Catalog Number: EVT-449965
CAS Number: 1022-66-8
Molecular Formula: C15H13NO
Molecular Weight: 223.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Synthesis Analysis: A two-step synthesis method has been developed to produce enantiomerically pure (S)-3-hydroxy-3-phenyl-3,4-dihydroquinolin-2(1H)-ones. [] This method involves:

  • Reduction and Cyclization: The nitro group of the benzylated product is reduced to an amine, which then undergoes intramolecular aminolysis with the dioxolanone ring to form the target (S)-enantiomer. []

Tyrosine Kinase Inhibition

Molecular Structure Analysis: Derivatives with a 4-[2-(substituted phenyl)hydrazono]-3-(1-hydroxyethyl)-substitution on the 3-phenyl-3,4-dihydroquinolin-2(1H)-one core were designed and investigated for tyrosine kinase inhibitory activity. [] Molecular docking studies using Molegro Virtual Docker software revealed that many of these derivatives displayed good binding affinity towards the Epidermal Growth Factor Receptor Kinase (EGFRK) protein, comparable to or even surpassing the known tyrosine kinase inhibitor, Imatinib. []

Applications: This research suggests that appropriately substituted 3-phenyl-3,4-dihydroquinolin-2(1H)-one derivatives hold potential as tyrosine kinase inhibitors, particularly for targeting EGFRK. This could have implications for developing new cancer therapies. []

Osteogenic Differentiation

Mechanism of Action: Research has identified a derivative of 3-phenyl-3,4-dihydroquinolin-2(1H)-one, CHNQD-00603, as a potential promoter of osteogenic differentiation in bone marrow mesenchymal stem cells (BMSCs). CHNQD-00603 achieves this by enhancing autophagy, a cellular degradation process. [] Specifically, CHNQD-00603 was found to activate autophagy, and inhibiting autophagy with 3-methyladenine attenuated CHNQD-00603-enhanced osteogenic differentiation. [] Additionally, the study identified miR-452-3p as a potential regulator of this process. Overexpression of miR-452-3p moderated both the autophagy level and osteogenic differentiation induced by CHNQD-00603. []

Applications: This finding suggests that CHNQD-00603 could be a potential therapeutic agent for promoting bone regeneration by modulating autophagy and miR-452-3p activity. []

Dopamine Receptor Modulation

Molecular Structure Analysis: Studies have focused on modifying the structure of 3,4-dihydroquinolin-2(1H)-one by introducing different substituents to enhance its binding affinity and selectivity for the D2 receptor. One study found that a 3,4-dihydroquinolin-2(1H)-one derivative with a 7-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butoxy] substituent exhibited high selectivity for the D2 receptor compared to the D3 receptor subtype. [] Molecular modeling studies were used to understand the binding interactions of these compounds with the D2 and D3 receptor subtypes. []

Applications: This research suggests that appropriately substituted 3,4-dihydroquinolin-2(1H)-one derivatives hold promise as selective D2 receptor modulators. This selectivity could be beneficial in developing new therapeutic agents for neurological and psychiatric disorders. []

Carbonic Anhydrase Inhibition

Synthesis Analysis: Various 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives have been synthesized and evaluated for their CA inhibitory activities. [] These modifications included:

  • Reacting it with 2,4,6-trimethyl-pyrylium tetrafluoroborate, methylsulfonyl chloride, or maleic anhydride. []

Applications: The synthesized 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives were tested against various human CA isoforms (hCA I, II, IX, and XII). The study found that while most derivatives exhibited moderate to good inhibitory activity against hCA IX and XII, they showed weak or no inhibition against hCA I and II. [] This selectivity for specific CA isoforms makes these compounds promising candidates for further development as therapeutic agents.

Crystal Structure Analysis

Molecular Structure Analysis: The crystal structure of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one hydrochloride salt has been determined using X-ray diffraction. [] The analysis revealed details about the conformation of the molecule, including the chair conformation of the piperidine ring and the screw-boat conformation of the piperidin-2-one ring within the quinoline moiety. [] Further analysis using Hirshfeld surface analysis provided insights into the intermolecular interactions that govern the crystal packing. []

Applications: Knowledge of the crystal structure is invaluable in structure-based drug design and can aid in understanding the binding interactions of these compounds with biological targets. []

Future Directions
  • Schmidt rearrangement: Synthesis of (E)-3-arylidene-4-phenyl-3,4-dihydroquinolin-2(1H)-ones from (E)-2-arylidene-3-phenyl-2,3-dihydro-1H-inden-1-ones using NaN3/H2SO4. []
  • Palladium-catalyzed reactions: Synthesis of various 3,4-dihydroquinolin-2(1H)-one derivatives containing perfluoroalkyl and carbonyl units. [, ]
  • Redox-triggered reactions: Synthesis of 3-substituted and 3,3'-disubstituted 3,4-dihydroquinolin-2(1H)-ones. []
  • Photoredox reactions: Synthesis of 3,4-dihydroquinolin-2(1H)-ones using visible light and a photocatalyst. [, ]
  • Metal-free reactions: Synthesis of 3,4-disubstituted dihydroquinolin-2(1H)-ones in aqueous solution. []

(S)-3-Hydroxy-3-phenyl-3,4-dihydroquinolin-2(1H)-ones

Compound Description: This series comprises enantiomerically pure derivatives of 3-hydroxy-3-phenyl-3,4-dihydroquinolin-2(1H)-ones. A key paper describes their two-step synthesis involving benzylation of a chiral dioxolanone followed by nitro group reduction and intramolecular cyclization .

4-[2-(Substituted phenyl)hydrazono]-3-(1-hydroxyethyl)-1-phenyl/methyl-3,4-dihydroquinolin-2(1H)-one Derivatives

Compound Description: These derivatives incorporate a hydrazone moiety at the C4 position and a 1-hydroxyethyl group at the C3 position of the 3,4-dihydroquinolin-2(1H)-one core . Their design was aided by molecular docking studies against the tyrosine kinase EGFRK. Notably, some derivatives exhibited significant cytotoxicity against the MDA-MB cell line, highlighting their potential as anticancer agents.

4-Phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one

Compound Description: This compound incorporates a trifluoromethyl group at the C6 position of the 3,4-dihydroquinolin-2(1H)-one core . It was synthesized via an intramolecular cyclization of N-[4-(trifluoromethyl)phenyl]cinnamamide, highlighting a synthetic strategy for accessing this structural class.

5,6,8-Trichloro-4-phenyl-3,4-dihydroquinolin-2(1H)-one

Compound Description: This compound features three chlorine atoms at the C5, C6, and C8 positions of the 3,4-dihydroquinolin-2(1H)-one core. X-ray diffraction studies revealed a slightly twisted boat conformation for the pyridone moiety, and the phenyl ring is not coplanar with the pyridone ring .

(E)-3-Arylidene-4-phenyl-3,4-dihydroquinolin-2(1H)-ones

Compound Description: This series introduces an arylidene substituent at the C3 position of the 3,4-dihydroquinolin-2(1H)-one core . They are synthesized via a Schmidt rearrangement, highlighting a distinct synthetic approach to modify the core structure.

4-(4-Aminophenyl)-3,4-dihydroquinolin-2(1H)-one

Compound Description: This compound features an amino group at the para position of the phenyl ring attached to the C4 position of the 3,4-dihydroquinolin-2(1H)-one core . This compound exemplifies the possibility of incorporating polar substituents on the aromatic ring for modulating physicochemical properties.

Properties

CAS Number

1022-66-8

Product Name

3-phenyl-3,4-dihydroquinolin-2(1H)-one

IUPAC Name

3-phenyl-3,4-dihydro-1H-quinolin-2-one

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

InChI

InChI=1S/C15H13NO/c17-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)16-15/h1-9,13H,10H2,(H,16,17)

InChI Key

WIGSEVPKWYDXGT-UHFFFAOYSA-N

SMILES

C1C(C(=O)NC2=CC=CC=C21)C3=CC=CC=C3

Synonyms

3-PHENYL-3,4-DIHYDROQUINOLIN-2(1H)-ONE

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C21)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.